molecular formula C22H17NO5 B13533223 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid

Cat. No.: B13533223
M. Wt: 375.4 g/mol
InChI Key: SPPCNCFUPYOXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Hydroxybenzoic Acid Derivative: The protected amino acid is then reacted with 2-hydroxybenzoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution Reactions: The hydroxy group can participate in substitution reactions, forming esters or ethers.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Esters and Ethers: Substitution reactions yield various esters and ethers depending on the reagents used.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid has several applications in scientific research:

    Peptide Synthesis: Used as a protecting group for amino acids in the synthesis of peptides.

    Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.

    Drug Development: Employed in the synthesis of peptide-based drugs.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The primary mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid: An aspartic acid derivative with similar protecting group properties.

    3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-pentenoic acid: Another amino acid derivative used in peptide synthesis.

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid is unique due to its combination of the Fmoc protecting group with a hydroxybenzoic acid derivative. This structure provides specific reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection of amino groups is required.

Properties

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C22H17NO5/c24-20-17(21(25)26)10-5-11-19(20)23-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18,24H,12H2,(H,23,27)(H,25,26)

InChI Key

SPPCNCFUPYOXIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4O)C(=O)O

Origin of Product

United States

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